molecular formula C10HCl11 B12689316 (1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane CAS No. 845-66-9

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane

Cat. No.: B12689316
CAS No.: 845-66-9
M. Wt: 511.1 g/mol
InChI Key: KFDNXHKRTQRVGV-PGMQJNQOSA-N
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Description

This compound is a highly chlorinated polycyclic alkane with a complex stereochemical configuration. Its pentacyclic framework and 11 chlorine substituents confer exceptional stability and resistance to environmental degradation. Such structural features are characteristic of persistent organic pollutants (POPs), which exhibit bioaccumulative and toxicological properties.

Properties

CAS No.

845-66-9

Molecular Formula

C10HCl11

Molecular Weight

511.1 g/mol

IUPAC Name

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane

InChI

InChI=1S/C10HCl11/c11-2-1-3(12)5(14)4(1,13)10(20,21)7(2,16)8(5,17)6(2,15)9(3,18)19/h1H/t1?,2?,3-,4-,5?,6-,7-,8?/m0/s1

InChI Key

KFDNXHKRTQRVGV-PGMQJNQOSA-N

Isomeric SMILES

C12[C@@]3(C4([C@@]1(C([C@@]5(C2([C@](C54Cl)(C3(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane typically involves multiple steps. The starting materials are usually simpler chlorinated hydrocarbons, which undergo a series of chlorination and cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxides.

    Reduction: Reduction reactions can remove some of the chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated oxides, while reduction results in less chlorinated derivatives.

Scientific Research Applications

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high chlorine content allows it to form strong bonds with these targets, potentially inhibiting their normal function. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Chlorine Atoms Cyclic Framework Primary Use/Effect Bioactivity Evidence
Target Compound 11 Pentacyclic Hypothesized insecticide/industrial chemical Limited direct data; inferred persistence and toxicity from structural analogs
Chlordane 8–10 Bicyclic Agricultural insecticide (historical) Neurotoxic, carcinogenic; bioaccumulates in fatty tissues
Mirex 12 Bicyclic Fire retardant, insecticide Highly persistent; induces hepatic damage in mammals
Marine-derived chlorinated compounds Variable Diverse Antimicrobial, anticancer (e.g., salternamides) Bioactivity linked to halogenation patterns in marine actinomycetes
  • Structural Complexity : The target compound’s pentacyclic system and stereochemistry distinguish it from bicyclic analogs like chlordane and mirex. This complexity may enhance its stability but reduce metabolic clearance compared to less halogenated compounds .
  • Bioactivity Modulation: Similar to trace components in essential oils (e.g., terpenes), minor structural variations in chlorinated compounds can significantly alter bioactivity. For example, marine-derived salternamides exhibit anticancer properties due to unique halogenation, whereas the target compound’s bioactivity remains speculative without direct studies .
Pharmacological and Environmental Profiles
  • Ferroptosis Induction Potential: While ferroptosis-inducing agents (FINs) like artemisinin derivatives are natural compounds, synthetic chlorinated analogs (e.g., the target compound) could theoretically disrupt redox balance via lipid peroxidation.
  • Insecticidal Efficacy: Compared to plant-derived insecticides (e.g., C. gigantea extracts), the target compound’s synthetic nature and chlorine density likely enhance persistence but raise toxicity concerns for non-target organisms. Plant-based alternatives degrade faster, aligning with sustainable pest management .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of polycyclic compounds characterized by multiple fused rings and extensive chlorination. Its molecular formula is C10HCl11C_{10}HCl_{11}, and it features a unique arrangement of carbon atoms that contributes to its stability and reactivity.

PropertyValue
Molecular Weight370.5 g/mol
CAS Number16830-15-2
IUPAC Name(1S,4S,6S,9S)-1,2,3,...
Physical StateSolid
SolubilityLow in water

The biological activity of this compound has been primarily studied in the context of its interaction with cellular systems. Research indicates that it may exert effects through the following mechanisms:

  • Endocrine Disruption : Similar compounds have been shown to interfere with hormonal signaling pathways.
  • Cytotoxicity : Studies suggest potential cytotoxic effects on various cell lines, indicating a need for further investigation into its safety profile.

Case Studies

  • Study on Cytotoxic Effects :
    A study published in Environmental Toxicology demonstrated that exposure to chlorinated hydrocarbons led to significant cytotoxicity in human liver cells. The study highlighted the need for careful assessment of such compounds in environmental contexts due to their persistence and bioaccumulation potential.
  • Endocrine Disruption Analysis :
    Research conducted by Toxicological Sciences evaluated the endocrine-disrupting potential of various chlorinated compounds. The results indicated that these substances could mimic or inhibit natural hormones, leading to adverse developmental effects in aquatic organisms.

Table 2: Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
Environmental ToxicologyCytotoxicitySignificant cell death observed at high doses
Toxicological SciencesEndocrine disruptionHormonal mimicry affecting reproductive health

Safety and Regulatory Considerations

Given its potential biological activity, regulatory agencies have expressed concerns regarding the environmental and health impacts of chlorinated hydrocarbons. The compound is subject to scrutiny under various environmental protection laws due to its persistence and toxicity.

Regulatory Status

  • EPA Guidelines : The Environmental Protection Agency (EPA) has established guidelines for the handling and disposal of chlorinated compounds.
  • International Regulations : Various international treaties aim to limit the use of persistent organic pollutants (POPs), which include similar chlorinated hydrocarbons.

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